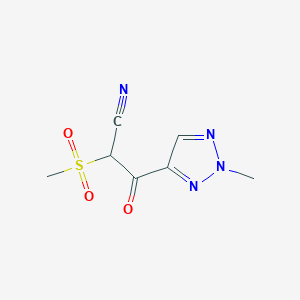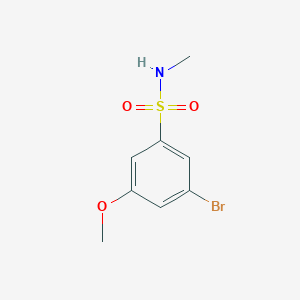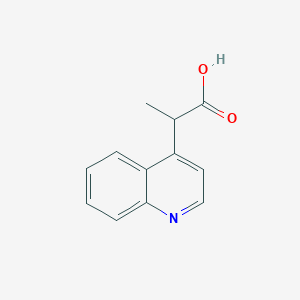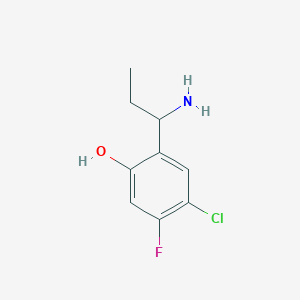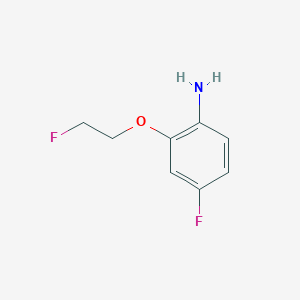![molecular formula C16H21NO4 B13314357 1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B13314357.png)
1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids It features a benzyloxycarbonyl (Cbz) protecting group attached to an amino group, which is further connected to a cyclohexane ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Cyclohexane Ring: The protected amine is then subjected to cyclization reactions to form the cyclohexane ring. This can be done using various cyclization agents and conditions.
Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions, where the cyclohexane ring is treated with methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group that can interact with enzymes, receptors, or other biomolecules. The cyclohexane ring and methyl group contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-{[(Benzyloxy)carbonyl]amino}methylcyclohexane-1-carboxylic acid: Similar structure with a methyl group attached to the cyclohexane ring.
1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid: Another similar compound with a different position of the methyl group.
Uniqueness
1-{[(Benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid is unique due to the specific position of the methyl group on the cyclohexane ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-methyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-12-7-9-16(10-8-12,14(18)19)17-15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
GFLGPJWTZRVYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


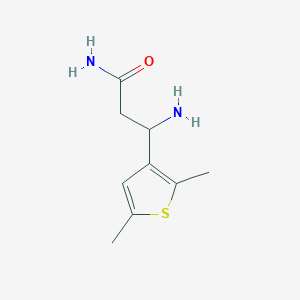


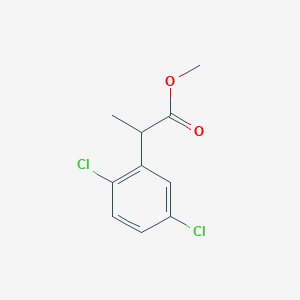
![1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13314289.png)
